molecular formula C22H30Cl2N2O2 B1201206 2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide CAS No. 87151-85-7

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

Cat. No.: B1201206
CAS No.: 87151-85-7
M. Wt: 425.4 g/mol
InChI Key: NYKCGQQJNVPOLU-ONTIZHBOSA-N
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Biochemical Analysis

Biochemical Properties

Spiradoline mesylate salt plays a significant role in biochemical reactions by interacting with κ-opioid receptors. These receptors are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This interaction results in the modulation of various downstream signaling pathways . Spiradoline mesylate salt has a high affinity for κ-opioid receptors, with a dissociation constant (K_i) of 8.6 nM in guinea pig brain . It does not significantly interact with μ-opioid or δ-opioid receptors, making it highly selective for κ-opioid receptors .

Cellular Effects

Spiradoline mesylate salt exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, spiradoline mesylate salt inhibits the release of neurotransmitters such as dopamine, leading to a decrease in locomotor activity and analgesia . It also exhibits neuroprotective properties in animal models of ischemia by reducing neuronal damage . Additionally, spiradoline mesylate salt has been shown to produce significant sedation and diuresis in humans .

Molecular Mechanism

The molecular mechanism of spiradoline mesylate salt involves its binding to κ-opioid receptors, which are primarily located in the central nervous system. Upon binding, spiradoline mesylate salt activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of potassium channels . These effects contribute to the analgesic and sedative properties of spiradoline mesylate salt .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spiradoline mesylate salt have been observed to change over time. The compound has a short duration of action, with peak effects occurring around 30 minutes after administration . Spiradoline mesylate salt is stable under standard laboratory conditions and does not undergo significant degradation . Long-term studies have shown that repeated administration of spiradoline mesylate salt can lead to tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

The effects of spiradoline mesylate salt vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, spiradoline mesylate salt can cause sedation, dysphoria, and diuresis . In some cases, high doses have been associated with adverse effects such as respiratory depression and decreased locomotor activity .

Metabolic Pathways

Spiradoline mesylate salt is primarily metabolized in the liver through various enzymatic pathways. It does not have significant active metabolites, and its metabolic products are excreted primarily through the kidneys . The compound’s metabolism involves the action of cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. Spiradoline mesylate salt does not significantly affect metabolic flux or metabolite levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiradoline involves multiple steps, starting with the preparation of the core structure, which includes a spirocyclic ring system. The key steps typically involve:

  • Formation of the spirocyclic core.
  • Introduction of the pyrrolidine ring.
  • Attachment of the dichlorophenyl group.

Industrial Production Methods: Industrial production of spiradoline would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of catalytic processes and continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Spiradoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

    Ketazocine: Another κ-opioid receptor agonist with similar analgesic properties.

    Alazocine: Known for its κ-opioid receptor agonist activity and similar effects to spiradoline.

    Enadoline: A potent κ-opioid receptor agonist with similar pharmacological properties.

Uniqueness of Spiradoline: Spiradoline is unique in its high selectivity for κ-opioid receptors and its ability to penetrate the blood-brain barrier effectively. Unlike some other κ-opioid receptor agonists, spiradoline has a relatively short duration of action and does not produce significant active metabolites .

Properties

CAS No.

87151-85-7

Molecular Formula

C22H30Cl2N2O2

Molecular Weight

425.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

InChI

InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1

InChI Key

NYKCGQQJNVPOLU-ONTIZHBOSA-N

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl

87151-85-7

Synonyms

spiradoline
U 62066
U-62,066E
U62,066E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Reactant of Route 3
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide

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